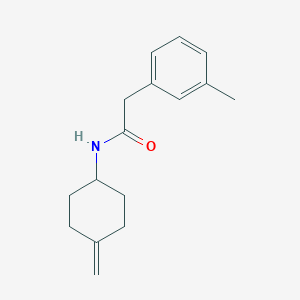

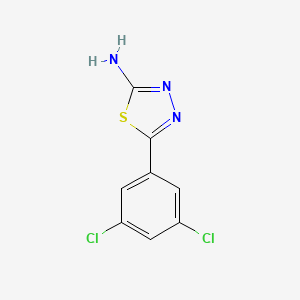

![molecular formula C12H22N2O2 B2883619 tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate CAS No. 2172213-54-4](/img/structure/B2883619.png)

tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound that can be used in the synthesis of various inhibitors . It has potential medical uses for treating conditions like diabetes and obesity .

Synthesis Analysis

This compound can be used to synthesize ketohexokinase (KHK) inhibitors . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .Molecular Structure Analysis

The molecular formula of “tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is C11H20N2O2 . Its average mass is 212.289 Da and its monoisotopic mass is 212.152481 Da .Chemical Reactions Analysis

The compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H20N2O2 . It has an average mass of 212.289 Da and a monoisotopic mass of 212.152481 Da .Wissenschaftliche Forschungsanwendungen

Synthesis of Ketohexokinase (KHK) Inhibitors

This compound is utilized in the synthesis of KHK inhibitors . KHK is an enzyme that plays a crucial role in fructose metabolism, and its inhibitors are being researched for potential therapeutic applications in treating metabolic disorders such as diabetes and obesity .

Development of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

Researchers use tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate to create inhibitors of NAMPT . NAMPT is involved in the biosynthesis of NAD+, and its inhibitors are being studied for their potential to treat various conditions, including cancer and inflammatory diseases .

Rho-Associated Protein Kinase (ROCK) Inhibition

The compound is also a precursor in the synthesis of ROCK inhibitors . ROCK plays a significant role in cell motility, proliferation, and apoptosis. Inhibitors of ROCK are being explored for their therapeutic potential in cardiovascular diseases, glaucoma , and erectile dysfunction .

Spirodiamine-Diarylketoxime Derivatives Synthesis

It serves as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which are studied as melanin-concentrating hormone (MCH-1R) antagonists . These antagonists have potential applications in treating obesity and related metabolic disorders.

Dihydroisoindolecarboxamide Derivatives Production

This chemical is instrumental in producing dihydroisoindolecarboxamide derivatives, which have applications as both NAMPT and ROCK inhibitors . These derivatives are significant due to their dual inhibitory properties, making them valuable in pharmaceutical research.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-9-12(5-6-13-9)7-14(8-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROPVIXTACNHDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2(CCN1)CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

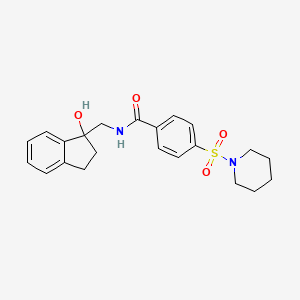

![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)

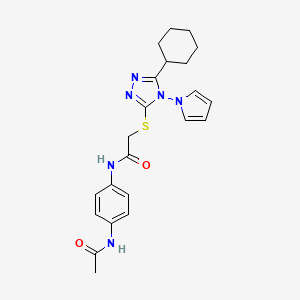

![7,7-dimethyl-2,3-dioxo-N-[3-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2883546.png)

![2-(4-Ethyl-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2883547.png)

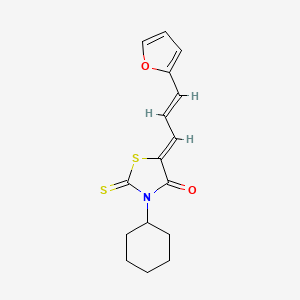

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)

![(Z)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2883550.png)

![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2883557.png)

![Benzo[d]thiazol-2-yl(4-(5-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2883558.png)